molecular formula C15H20N6S B6441516 4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549027-00-9

4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6441516
CAS No.: 2549027-00-9
M. Wt: 316.4 g/mol
InChI Key: SDIDEQMPLFCGKI-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a heterocyclic core substituted with ethyl (position 4), methylsulfanyl (position 2), and a piperazine ring linked to a pyrimidin-2-yl group (position 6). Such substitutions confer unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., –7).

Properties

IUPAC Name

4-ethyl-2-methylsulfanyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6S/c1-3-12-11-13(19-15(18-12)22-2)20-7-9-21(10-8-20)14-16-5-4-6-17-14/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIDEQMPLFCGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of ethyl-substituted pyrimidine with methylsulfanyl and pyrimidin-2-yl piperazine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to ensure consistent quality and high throughput, often incorporating advanced purification techniques such as chromatography and crystallization to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Analysis

Key Structural Differences and Similarities:

Compound Name Substituents (Position) Core Structure Molecular Formula Molar Mass (g/mol) Reference
Target Compound 4-ethyl, 2-methylsulfanyl, 6-[4-(pyrimidin-2-yl)piperazin-1-yl] Pyrimidine C₁₅H₂₀N₆S₁ 332.43 (estimated) N/A
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine 4,6-dichloro, 2-methylsulfanyl, piperazine-linked pyrimidine Pyrimidine C₁₄H₁₆Cl₂N₆S₂ 403.35
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-methyl, 6-piperidin-1-yl, 2-amine Pyrimidine C₁₀H₁₅N₅ 205.26
5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine Thienopyrimidine core, methanesulfonyl-piperazine, morpholine Thieno[2,3-d]pyrimidine C₂₀H₂₆N₈O₃S₂ 514.60

Key Observations:

  • Chlorine vs. Ethyl Substitution : The dichloro analog () has higher molar mass (403.35 vs. ~332.43) and likely altered lipophilicity (Cl is more electronegative than ethyl), affecting membrane permeability.
  • Piperazine vs.
  • Thienopyrimidine Core: Compounds like replace pyrimidine with a fused thieno-pyrimidine system, increasing planarity and π-stacking ability, which may enhance kinase inhibition.

Structural Data and Crystallography

The Cambridge Structural Database () contains >500,000 entries, including pyrimidine derivatives.

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